1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl-
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Overview
Description
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- is a compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms.
Preparation Methods
The synthesis of 1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of N-substituted piperazines with β-diketones or β-ketoesters in the presence of ethylenediamine and silica sulphuric acid . This reaction typically yields the desired diazepine compound in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate neurotransmitter receptors, resulting in neurological effects .
Comparison with Similar Compounds
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- can be compared with other similar compounds, such as:
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
These compounds share the diazepine core structure but differ in their substituents and specific biological activities.
Properties
CAS No. |
87055-47-8 |
---|---|
Molecular Formula |
C12H25N3O |
Molecular Weight |
227.35 g/mol |
IUPAC Name |
N-butyl-2-(1,4-diazepan-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-4-8-14(2)12(16)11-15-9-5-6-13-7-10-15/h13H,3-11H2,1-2H3 |
InChI Key |
FVIIHFOOZPLPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCCNCC1 |
Origin of Product |
United States |
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